molecular formula C10H17NO4 B2697032 2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid CAS No. 54256-41-6; 609768-49-2

2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid

Cat. No.: B2697032
CAS No.: 54256-41-6; 609768-49-2
M. Wt: 215.249
InChI Key: YSJDCYTYDTYLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid typically involves the protection of the amino group of glycine with a butoxycarbonyl (Boc) group, followed by the introduction of a cyclopropyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions. For example, tert-butoxycarbonyl-protected amino acids can be used as starting materials in dipeptide synthesis with commonly used coupling reagents .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid involves its interaction with specific molecular targets and pathways. As a glycine derivative, it can influence amino acid metabolism and protein synthesis. The compound may act by binding to enzymes or receptors involved in these processes, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-((Butoxycarbonyl)amino)-2-cyclopropylacetic acid include other glycine derivatives and amino acid analogs, such as:

Uniqueness

This compound is unique due to its specific combination of a butoxycarbonyl-protected amino group and a cyclopropyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

CAS No.

54256-41-6; 609768-49-2

Molecular Formula

C10H17NO4

Molecular Weight

215.249

IUPAC Name

2-(butoxycarbonylamino)-2-cyclopropylacetic acid

InChI

InChI=1S/C10H17NO4/c1-2-3-6-15-10(14)11-8(9(12)13)7-4-5-7/h7-8H,2-6H2,1H3,(H,11,14)(H,12,13)

InChI Key

YSJDCYTYDTYLJP-UHFFFAOYSA-N

SMILES

CCCCOC(=O)NC(C1CC1)C(=O)O

solubility

not available

Origin of Product

United States

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